molecular formula C16H22N2O4S B13914468 3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid

3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid

Cat. No.: B13914468
M. Wt: 338.4 g/mol
InChI Key: FDZGYAUSUOJZNV-UHFFFAOYSA-N
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Description

3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid is a complex organic compound with a unique structure that combines an indole ring, a piperidine ring, and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the construction of the spirocyclic piperidine ring, and the introduction of the propanoic acid group. Common reagents used in these reactions include indole derivatives, piperidine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-propionic acid
  • Indole-3-acetic acid
  • Indole-3-lactic acid

Uniqueness

Compared to similar compounds, 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid has a unique spirocyclic structure that may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid

InChI

InChI=1S/C16H22N2O4S/c1-23(21,22)18-12-16(13-4-2-3-5-14(13)18)7-10-17(11-8-16)9-6-15(19)20/h2-5H,6-12H2,1H3,(H,19,20)

InChI Key

FDZGYAUSUOJZNV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2(CCN(CC2)CCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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